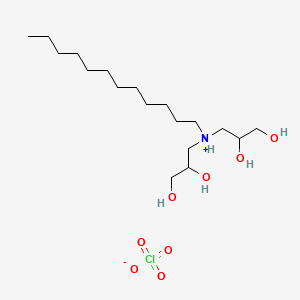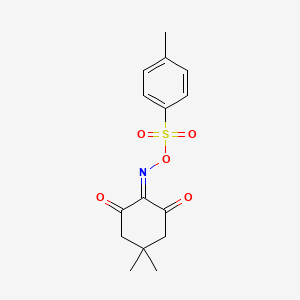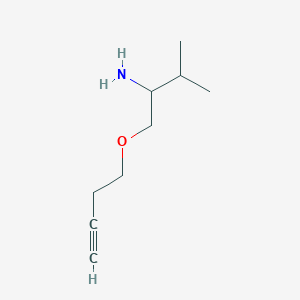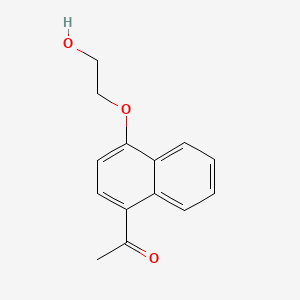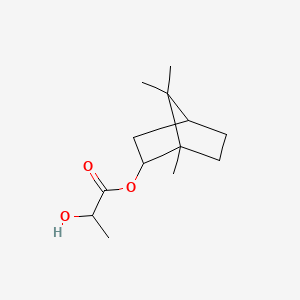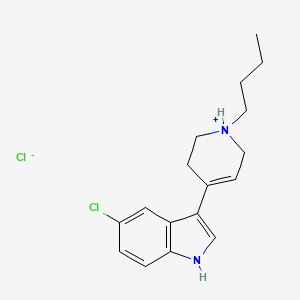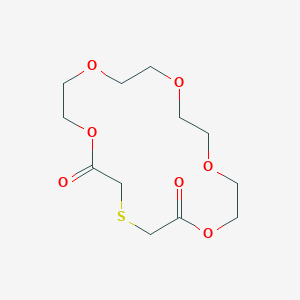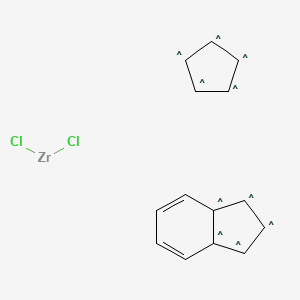
Cyclopentadienylindenylzirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentadienylindenylzirconium dichloride can be synthesized by reacting zirconocene with silica, using trisiloxane and pentamethylene spacers . The reaction typically involves the use of modified methylaluminoxane (MAO) as a cocatalyst .
Industrial Production Methods
In industrial settings, this compound is produced by anchoring the compound on silica with spacers to enhance its activity . This method is preferred due to its efficiency in producing high-activity catalysts for polymerization processes .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentadienylindenylzirconium dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include methylaluminoxane (MAO) for polymerization and butyl lithium for deprotonation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields .
Major Products Formed
The major products formed from these reactions include polyethylene when used in polymerization processes and various zirconium complexes when used in substitution reactions .
Aplicaciones Científicas De Investigación
Cyclopentadienylindenylzirconium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions to produce polyethylene and other polymers.
Biology: The compound is studied for its potential use in biological systems due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which cyclopentadienylindenylzirconium dichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations . The molecular targets and pathways involved include the interaction with ethylene in polymerization reactions and the stabilization of transition states in substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound is similar in structure but lacks the indenyl ligand, making it less versatile in certain reactions.
Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): This compound has a similar structure but different ligand arrangements, affecting its reactivity.
Uniqueness
Cyclopentadienylindenylzirconium dichloride is unique due to its combination of cyclopentadienyl and indenyl ligands, which provide enhanced stability and reactivity in various chemical reactions . This makes it a highly effective catalyst in polymerization and other industrial processes .
Propiedades
Fórmula molecular |
C14H12Cl2Zr |
|---|---|
Peso molecular |
342.4 g/mol |
InChI |
InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-5H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
SSLYIXHGTXGSJZ-UHFFFAOYSA-L |
SMILES canónico |
C1=C[C]2[CH][CH][CH][C]2C=C1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


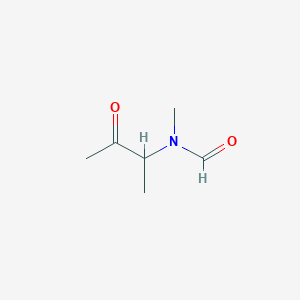
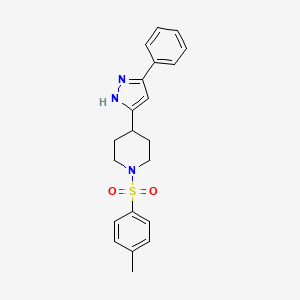
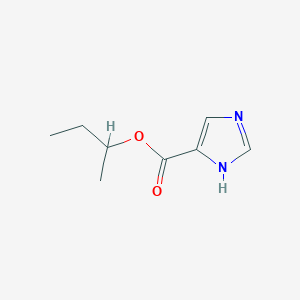
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B13791910.png)
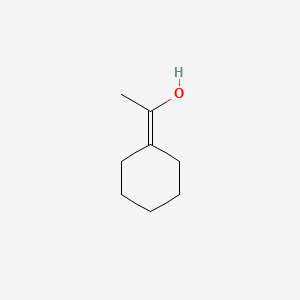
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
